Orthogonal Deprotection Selectivity: Troc Survives Conditions That Fully Remove Boc and Fmoc Groups
The Troc group is stable under the standard acidic conditions used to remove the Boc group (TFA) and under the standard basic conditions used to remove the Fmoc group (piperidine). This permits highly selective protection/deprotection sequences that are impossible with Fmoc, Boc, or Cbz analogs alone [1]. This orthogonal stability is directly documented by Iris Biotech, which states that Troc “can be removed in the presence of Trifluoroacetamides, Aloc, Boc, Fmoc, and Cbz groups. It easily survives the conditions for removing Boc and Fmoc” while Cbz is unstable toward hydrogenolysis and TFA/HBr [1].
| Evidence Dimension | Stability during acidic (Boc removal) and basic (Fmoc removal) conditions |
|---|---|
| Target Compound Data | Troc: stable to both TFA and piperidine; removed only by Zn/AcOH reductive elimination or TBAF [1] |
| Comparator Or Baseline | Fmoc: labile to piperidine; Boc: labile to TFA; Cbz: labile to hydrogenolysis and HBr/AcOH |
| Quantified Difference | Qualitative orthogonality: Troc remains intact during quantitative removal of Fmoc or Boc in standardized SPPS protocols [1] |
| Conditions | Standard SPPS deprotection conditions: 20% piperidine/DMF for Fmoc; 95% TFA for Boc; Zn dust in AcOH for Troc |
Why This Matters
Procurement of the Troc derivative enables synthetic sequences that require site‑specific, orthogonal amine deprotection without compromising acid‑ or base‑labile functionalities.
- [1] Troc-OSu – a versatile Amine Protecting Agent. (2011, November 9). Iris Biotech GmbH. Retrieved April 29, 2026. View Source
